molecular formula C21H15NO4S B15011115 (2Z)-2-{[5-(2,3-dimethyl-4-nitrophenyl)furan-2-yl]methylidene}-1-benzothiophen-3(2H)-one

(2Z)-2-{[5-(2,3-dimethyl-4-nitrophenyl)furan-2-yl]methylidene}-1-benzothiophen-3(2H)-one

Cat. No.: B15011115
M. Wt: 377.4 g/mol
InChI Key: MADREDXVUDKFKI-JAIQZWGSSA-N
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Description

The compound (2Z)-2-{[5-(2,3-dimethyl-4-nitrophenyl)furan-2-yl]methylidene}-1-benzothiophen-3(2H)-one is a complex organic molecule featuring a benzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-{[5-(2,3-dimethyl-4-nitrophenyl)furan-2-yl]methylidene}-1-benzothiophen-3(2H)-one typically involves multi-step organic reactions. The process begins with the preparation of the benzothiophene core, followed by the introduction of the furan and nitrophenyl groups. Key steps include:

    Formation of Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene and benzene derivatives.

    Attachment of Furan Group: The furan ring is introduced via a Friedel-Crafts acylation reaction.

    Introduction of Nitrophenyl Group: This step involves nitration reactions to introduce the nitro group onto the phenyl ring, followed by coupling with the furan-benzothiophene intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-{[5-(2,3-dimethyl-4-nitrophenyl)furan-2-yl]methylidene}-1-benzothiophen-3(2H)-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitro group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzothiophene or furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while oxidation can produce carboxylic acids or ketones.

Scientific Research Applications

(2Z)-2-{[5-(2,3-dimethyl-4-nitrophenyl)furan-2-yl]methylidene}-1-benzothiophen-3(2H)-one: has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use as a probe for studying biological processes due to its unique structural features.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of (2Z)-2-{[5-(2,3-dimethyl-4-nitrophenyl)furan-2-yl]methylidene}-1-benzothiophen-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-{[5-(2,3-dimethylphenyl)furan-2-yl]methylidene}-1-benzothiophen-3(2H)-one: Lacks the nitro group, which may affect its reactivity and biological activity.

    (2Z)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-1-benzothiophen-3(2H)-one: Similar structure but with different substitution patterns on the phenyl ring.

Uniqueness

The presence of the nitro group in (2Z)-2-{[5-(2,3-dimethyl-4-nitrophenyl)furan-2-yl]methylidene}-1-benzothiophen-3(2H)-one imparts unique electronic properties, making it more reactive in certain chemical reactions. This structural feature also influences its biological activity, potentially enhancing its therapeutic effects compared to similar compounds without the nitro group.

Properties

Molecular Formula

C21H15NO4S

Molecular Weight

377.4 g/mol

IUPAC Name

(2Z)-2-[[5-(2,3-dimethyl-4-nitrophenyl)furan-2-yl]methylidene]-1-benzothiophen-3-one

InChI

InChI=1S/C21H15NO4S/c1-12-13(2)17(22(24)25)9-8-15(12)18-10-7-14(26-18)11-20-21(23)16-5-3-4-6-19(16)27-20/h3-11H,1-2H3/b20-11-

InChI Key

MADREDXVUDKFKI-JAIQZWGSSA-N

Isomeric SMILES

CC1=C(C=CC(=C1C)[N+](=O)[O-])C2=CC=C(O2)/C=C\3/C(=O)C4=CC=CC=C4S3

Canonical SMILES

CC1=C(C=CC(=C1C)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=O)C4=CC=CC=C4S3

Origin of Product

United States

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